Hemibastadinol 1
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Overview
Description
Hemibastadinol 1 is a natural product found in Ianthella basta with data available.
Scientific Research Applications
Marine Sponge-Derived Compounds and Bacterial Virulence Blockers
Research has identified compounds from marine sponges, including hemibastadinol analogues, as potential bacterial virulence blockers. Extracts from sponges showed the capability of inhibiting the bacterial type III secretion system in Yersinia pseudotuberculosis, with hemibastadinol analogues being significant contributors to this inhibition. These findings suggest potential applications in combating bacterial infections (McCauley et al., 2017).
Inhibition of Protein Kinases
The trimeric hemibastadin congener, sesquibastadin 1, isolated from the marine sponge Ianthella basta, demonstrated strong inhibition of various protein kinases. This suggests its potential use in the development of therapeutic agents targeting specific protein kinases, which play critical roles in numerous biological processes (Niemann et al., 2013).
Anti-fouling Research
Hemibastadin derivatives, such as 5,5′-dibromohemibastadin-1, have been identified as potent inhibitors of blue mussel phenoloxidase, an enzyme crucial for the attachment of this invertebrate to substrates. This highlights the potential of hemibastadin derivatives in anti-fouling research, aimed at preventing the undesirable accumulation of organisms on surfaces submerged in marine environments (Niemann et al., 2015).
Antagonism of the RyR1-FKBP12 Ca2+ Channel
Research has found that sulfate monoesters of hemibastadins isolated from Ianthella basta are antagonists of the RyR1-FKBP12 Ca2+ channel. This finding offers a potential pathway for developing new drugs targeting this channel, which plays a critical role in various physiological processes (Masuno et al., 2004).
Antifouling Activity in Marine Environments
Studies have demonstrated the effectiveness of bromotyrosine-derived sponge metabolites and synthetic analogues, including hemibastadin-1, in preventing larval settlement of Balanus improvisus. This suggests potential applications in developing environmentally friendly antifouling agents for marine use (Ortlepp et al., 2007).
Properties
Molecular Formula |
C17H17Br2NO4 |
---|---|
Molecular Weight |
459.1 g/mol |
IUPAC Name |
(2S)-3-(3-bromo-4-hydroxyphenyl)-N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-hydroxypropanamide |
InChI |
InChI=1S/C17H17Br2NO4/c18-12-7-10(1-3-14(12)21)5-6-20-17(24)16(23)9-11-2-4-15(22)13(19)8-11/h1-4,7-8,16,21-23H,5-6,9H2,(H,20,24)/t16-/m0/s1 |
InChI Key |
XDXWMGYLNXERJK-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CCNC(=O)[C@H](CC2=CC(=C(C=C2)O)Br)O)Br)O |
Canonical SMILES |
C1=CC(=C(C=C1CCNC(=O)C(CC2=CC(=C(C=C2)O)Br)O)Br)O |
Synonyms |
hemibastadinol 1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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